
4-Bromo-2-(cyclopropylamino)-3-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-(cyclopropylamino)-3-methylbenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a bromine atom, a cyclopropylamino group, and a methyl group attached to a benzene ring, along with a carboxylic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(cyclopropylamino)-3-methylbenzoic acid typically involves multiple steps. One common method starts with the bromination of 3-methylbenzoic acid to introduce the bromine atom at the 4-position. This is followed by the introduction of the cyclopropylamino group through a nucleophilic substitution reaction. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-(cyclopropylamino)-3-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylate or ester derivatives.
Reduction: Formation of 2-(cyclopropylamino)-3-methylbenzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Bromo-2-(cyclopropylamino)-3-methylbenzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-(cyclopropylamino)-3-methylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The cyclopropylamino group can enhance the compound’s binding affinity to its target, while the bromine atom may contribute to its overall reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2-(cyclopropylamino)-benzoic acid: Lacks the methyl group at the 3-position.
2-(Cyclopropylamino)-3-methylbenzoic acid: Lacks the bromine atom at the 4-position.
4-Bromo-3-methylbenzoic acid: Lacks the cyclopropylamino group.
Uniqueness
4-Bromo-2-(cyclopropylamino)-3-methylbenzoic acid is unique due to the presence of all three functional groups (bromine, cyclopropylamino, and methyl) on the benzene ring. This combination of substituents can result in distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H12BrNO2 |
|---|---|
Poids moléculaire |
270.12 g/mol |
Nom IUPAC |
4-bromo-2-(cyclopropylamino)-3-methylbenzoic acid |
InChI |
InChI=1S/C11H12BrNO2/c1-6-9(12)5-4-8(11(14)15)10(6)13-7-2-3-7/h4-5,7,13H,2-3H2,1H3,(H,14,15) |
Clé InChI |
CILNPPXRIIAWHP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1NC2CC2)C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


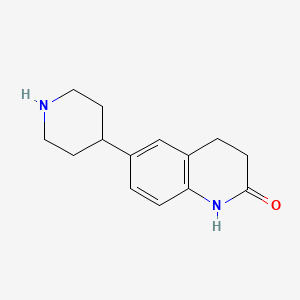

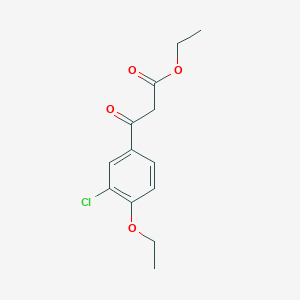
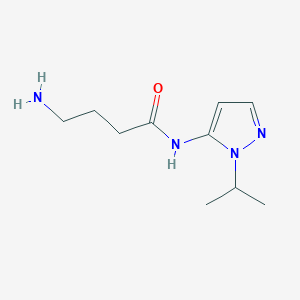
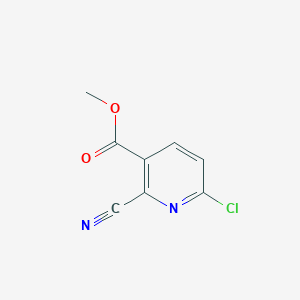
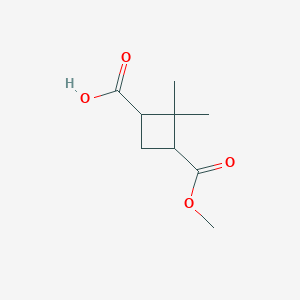
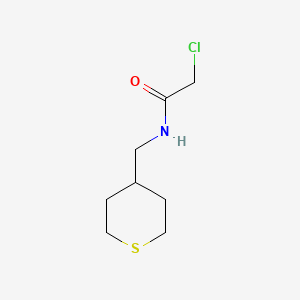

![7,7-Difluorobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13016110.png)


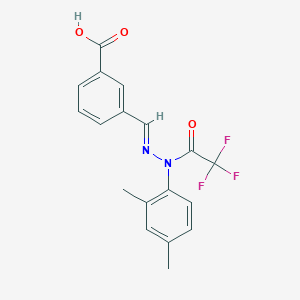
![2,7-Di(pyren-1-yl)spiro[fluorene-9,9'-xanthene]](/img/structure/B13016146.png)

